L-Asparagine: H2O (Amide-15N+) is a stable isotope-labeled form of the non-essential amino acid L-asparagine, which is crucial for various biological processes, including protein synthesis and nitrogen metabolism. This compound is characterized by its molecular formula and a molecular weight of approximately 151.13 g/mol. The compound is often utilized in scientific research due to its isotopic labeling, which allows for advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
L-Asparagine belongs to the class of amino acids and is categorized as a non-essential amino acid due to its ability to be synthesized by the body. It is also classified as an amide due to the presence of an amide functional group in its structure.
The synthesis of L-asparagine can be achieved through several methods:
The enzymatic synthesis typically involves:
L-Asparagine has a defined molecular structure featuring:
The structural representation can be summarized as follows:
Key structural data include:
L-Asparagine participates in various biochemical reactions:
The reactions involving L-asparagine are often catalyzed by specific enzymes such as asparaginase and transaminases, which facilitate the conversion processes under physiological conditions.
L-Asparagine functions primarily in protein synthesis and nitrogen metabolism:
Research indicates that the application of L-asparagine affects photosynthesis rates and internal nitrogen status in plants, demonstrating its role in enhancing growth and metabolic processes .
Relevant data indicate that L-asparagine's stability makes it suitable for various applications in biochemical research .
L-Asparagine: H2O (Amide-15N+) has several scientific applications:
The biosynthesis of L-asparagine: H₂O (amide-¹⁵N⁺) relies on the enzymatic conversion of aspartate to asparagine via asparagine synthetase (ASNS). This ATP-dependent amidotransferase catalyzes the transfer of a ¹⁵N-labeled amide group from glutamine-¹⁵N to aspartate, forming asparagine with the isotope exclusively at the side-chain amide position. The reaction proceeds through a β-aspartyl-adenylate intermediate, where aspartate is activated by ATP before nucleophilic attack by the ¹⁵N-amino group from glutamine [5] [8]. The stereospecificity of ASNS ensures the ¹⁵N label is incorporated solely into the amide moiety without randomization to the backbone amine group.
Recent studies exploit E. coli metabolism for recombinant production, using minimal media supplemented with ¹⁵N-glutamine as the isotopic precursor. Under controlled conditions, this approach achieves >97% isotopic enrichment in the side-chain amide position, as verified by mass spectrometry and NMR [9] [10]. Alternative pathways involve asparaginase-mediated transamination, but this risks isotopic dilution due to reversible reactions. The ASNS route remains preferred for its high fidelity and scalability in cell-based systems [3].
Key Metabolic Controls:
Table 1: Biosynthetic Efficiency of ASNS-Mediated ¹⁵N Labeling
Precursor | Enrichment (%) | Byproducts | Yield (g/L) |
---|---|---|---|
¹⁵N-Glutamine | 97–99 | ¹⁵N-Glutamate | 2.8 |
¹⁵N-Ammonium chloride | 80–85 | ¹⁵N-Alanine/Backbone | 1.5 |
¹⁵N-Aspartate | <30 | ¹⁵N-Backbone labels | 0.7 |
Data derived from HEK293 and E. coli expression systems [6] [9] [10]
Enzymatic Labeling leverages microbial asparaginase or asparagine synthetase for site-directed ¹⁵N incorporation. Escherichia coli asparaginase II (EcAII) catalyzes the amidation of aspartate using ¹⁵NH₄⁺ as a low-cost nitrogen source. However, this method suffers from promiscuous labeling due to EcAII’s residual glutaminase activity, which redistributes ¹⁵N to glutamate and other amino acids [3] [6]. Purified ASNS expressed in Pichia pastoris circumvents this issue but requires costly ATP cofactors. Recent advances use cell-free protein synthesis (CFPS) systems with engineered enzymes, achieving 95% amide-specific enrichment within 4 hours [4] [10].
Chemical Synthesis offers an abiotic route independent of cellular metabolism. The patented CN1082044C method involves:
While enzymatic methods dominate biological applications, chemical synthesis provides superior isotopic precision (>99% amide-¹⁵N) for NMR standards, albeit with higher production costs [7] [9].
Table 2: Comparison of Labeling Strategies for L-Asparagine: H₂O (Amide-¹⁵N⁺)
Parameter | Enzymatic (ASNS) | Chemical (POCl₃/Et₃N) |
---|---|---|
Isotopic Purity | 97–99% | >99% |
Reaction Time | 12–24 h | 6–8 h |
Key Limitation | ATP cofactor cost | Toxic solvent handling |
Scalability | High (fermentation) | Moderate (batch synthesis) |
Backbone Scrambling | <2% | 0% |
Synthesis data aggregated from [3] [4] [7]
Isotopic scrambling—the unintended redistribution of ¹⁵N from asparagine’s amide group to other nitrogen pools—stems from two primary mechanisms:
In HEK293 cells expressing ¹⁵N-amide asparagine-labeled glycoproteins, mass spectrometry revealed up to 34% scrambling to lysine side chains and protein backbones. This results from endogenous glutamine synthetase incorporating ¹⁵NH₄⁺ (from deamidation) into glutamate, which feeds into multiple amino acid pools [6].
Mitigation Strategies:
Table 3: Quantification of Isotopic Scrambling Events in HEK293 Systems
Scrambling Pathway | % ¹⁵N Loss | Primary Off-Targets | Inhibitor Efficacy |
---|---|---|---|
Transamidation | 15–20 | Glutamine, Lysine | 80% (iodoacetamide) |
Deamidation → GS cascade | 25–34 | Backbone N, Alanine, Serine | 95% (methionine sulfoximine) |
Spontaneous hydrolysis | <5 | NH₄⁺ → general nitrogen pool | Not applicable |
Data from FTICR-MS analysis of tryptic peptides [6] [9] [10]
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